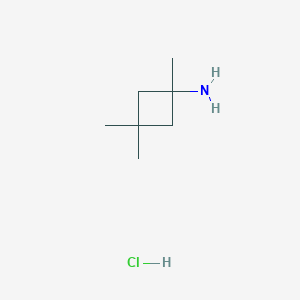

![molecular formula C8H5N3O4 B2376704 2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid CAS No. 126310-26-7](/img/structure/B2376704.png)

2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid” is a pyrrolopyrazine derivative. Pyrrolopyrazines are a class of compounds that contain a pyrrolopyrazine moiety, which consists of a pyrrole ring fused to a pyrazine ring . These compounds are often of interest in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

Pyrrolopyrazines have a unique fused ring structure with nitrogen atoms at strategic positions, which can participate in various chemical reactions . The presence of the dioxo group suggests potential reactivity with nucleophiles.

Chemical Reactions Analysis

Pyrrolopyrazines can undergo a variety of chemical reactions, largely due to the presence of the nitrogen atoms in the ring structure . The dioxo group can also participate in reactions with nucleophiles.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrolopyrazines are generally stable compounds, but the presence of the dioxo group could potentially affect its stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of related compounds such as 5,6-dihydro 6-oxo pyrido and pyrazino pyrrolo pyrazines has been explored, involving the conversion of amino pyridine and pyrazine into pyrrolyl derivatives followed by cyclizations (Lancelot, Ladurée, & Robba, 1985).

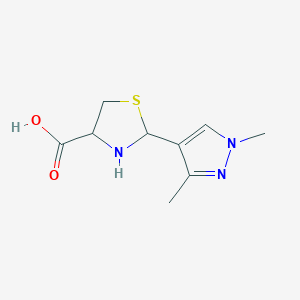

- Chemical Reactions and Properties : Studies on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides have led to the formation of novel heterocyclic systems, which is relevant to the study of similar compounds (Svetlana et al., 2015).

Potential Applications in Material Science

- Electronic and Redox Properties : Novel derivatives like pyrazolo pyrrolo quinazoline and pyrido quinazoline have been synthesized, showing promising electronic and redox properties for potential luminescence applications. These properties are relevant for materials science and engineering (Acosta et al., 2017).

Biological Relevance and Structural Studies

- Molecular Structure Analysis : Research on N-protected derivatives of gabapentin, which are structurally related to 2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid, reveals insights into their molecular conformation and stability, influenced by hydrogen bonding and π-π interactions (Wani et al., 2013).

Chemical Synthesis and Pharmacological Potential

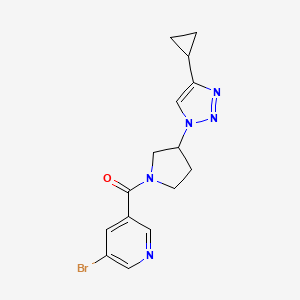

- Synthesis of Peptidomimetics : The synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been achieved, indicating the potential of these compounds in pharmaceutical applications (Biitseva et al., 2015).

Drug Synthesis and Analysis

- Role in Drug Synthesis : The acylation of pyrrolo pyrazines, which are structurally similar to the compound of interest, has been studied for its selective acylation properties, hinting at potential roles in drug synthesis and development (Terenin et al., 2008).

Future Directions

Pyrrolopyrazines are a class of compounds that are often studied in medicinal chemistry due to their potential biological activities . Future research could involve the synthesis and testing of various pyrrolopyrazine derivatives, including the compound , to explore their potential as therapeutic agents.

Mechanism of Action

Target of Action

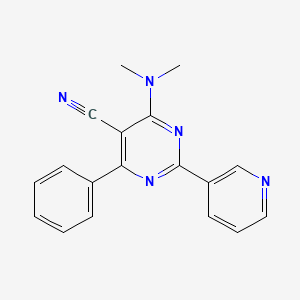

Similar compounds have been reported to interact with the fibroblast growth factor receptors (fgfrs) and Cyclin-Dependent Kinase 2 (CDK2) . These proteins play crucial roles in cell proliferation and differentiation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (like fgfrs or cdk2) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Fgfrs and cdk2, the potential targets of this compound, are involved in several critical cellular pathways, including the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . Modulation of these pathways can have downstream effects on cell proliferation, differentiation, and survival.

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Modulation of fgfrs and cdk2 activity can potentially influence cell proliferation, differentiation, and survival .

properties

IUPAC Name |

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-4(13)3-11-7(14)5-6(8(11)15)10-2-1-9-5/h1-2H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOARLGDCRCYSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)

![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2376623.png)

![3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2376627.png)

![N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2376628.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2376629.png)

![1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid](/img/structure/B2376630.png)

![5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2376632.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B2376634.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)

![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)